molecular formula C5H9ClN2O2 B1312907 Ethyl 2-amino-2-cyanoacetate hydrochloride CAS No. 901776-89-4

Ethyl 2-amino-2-cyanoacetate hydrochloride

Cat. No.: B1312907
CAS No.: 901776-89-4
M. Wt: 164.59 g/mol
InChI Key: BLRUKTURWKAANF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyanoacetate hydrochloride is an organic compound with the molecular formula C5H8ClN2O2. It is a derivative of cyanoacetic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly significant in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science .

Mechanism of Action

Target of Action

Ethyl 2-amino-2-cyanoacetate hydrochloride is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of this compound can take part in a variety of condensation and substitution reactions . For example, the base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .

Biochemical Pathways

This compound is used as an intermediate in the synthesis of n-oxides , which are important for their stability and resistance to nucleophilic attack . The heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethyl formamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo [b] thiophen-2-yl) acetamide .

Pharmacokinetics

Due to its functionality, it reacts at the nitrile group in various ways . Hydrogenation leads to the β-amino acid β-alanine . Nucleophilic attack at the carbon is a step in the synthesis of many heterocycles .

Result of Action

The result of the action of this compound is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds . Stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight, is another way for the preparation of N-substituted cyanoacetamide .

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-2-cyanoacetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of N-cyanoacetamide derivatives through base-catalyzed condensation reactions with amines . These interactions are crucial for the formation of biologically active compounds, including heterocyclic moieties that exhibit diverse biological activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several biochemical interactions. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it participates in Knoevenagel condensation and Michael addition reactions, which are essential for synthesizing various functional and pharmacologically active substances . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound can undergo phase changes and degradation under specific conditions, affecting its biochemical activity and efficacy . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that the compound’s impact on cellular functions and metabolic pathways is dose-dependent, with threshold effects observed at specific concentrations . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active compounds. For instance, the compound participates in the synthesis of N-cyanoacetamide derivatives, which are precursors for various heterocyclic compounds . These metabolic pathways are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyanoacetate hydrochloride typically involves the reaction of ethyl cyanoacetate with ammonia or an amine under specific conditions. One common method is the base-catalyzed condensation of ethyl cyanoacetate with an amine in an ethanolic sodium ethoxide solution . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of cyano and ester functional groups, which provide it with a high degree of reactivity and versatility in organic synthesis. This makes it particularly valuable in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRUKTURWKAANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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